molecular formula C9H20Cl2N2O2 B2818836 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride CAS No. 2137831-18-4

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride

Cat. No.: B2818836
CAS No.: 2137831-18-4
M. Wt: 259.17
InChI Key: WOHYKBIFRHSQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride has several scientific research applications, including:

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of piperidine derivatives, including “3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride”, is a promising area for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-(aminomethyl)piperidine with acrylonitrile, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, amines, and bases. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include esters, amides, and various salts, depending on the reagents and conditions used.

Mechanism of Action

The exact mechanism of action of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is not well-documented. its structure suggests potential interactions with biological molecules through hydrogen bonding and ionic interactions. Further research is needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-[4-(aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHYKBIFRHSQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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